molecular formula C5H9ClO4S B13252582 2-(Chlorosulfonyl)pentanoic acid

2-(Chlorosulfonyl)pentanoic acid

Cat. No.: B13252582
M. Wt: 200.64 g/mol
InChI Key: GOKBRRCWWRNQSO-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)pentanoic acid is an organic compound characterized by the presence of a chlorosulfonyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorosulfonyl)pentanoic acid typically involves the chlorosulfonation of pentanoic acid derivatives. One common method includes the reaction of pentanoic acid with chlorosulfonic acid under controlled conditions. This reaction requires careful temperature management to ensure the desired product is obtained without excessive side reactions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of specialized equipment, such as mixers and temperature control systems, is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Chlorosulfonyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)pentanoic acid involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorosulfonyl derivatives and sulfonic acids, such as chlorosulfonyl isocyanate and sulfonyl chlorides .

Uniqueness

2-(Chlorosulfonyl)pentanoic acid is unique due to its specific structure, which combines the reactivity of the chlorosulfonyl group with the flexibility of the pentanoic acid backbone. This combination allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C5H9ClO4S

Molecular Weight

200.64 g/mol

IUPAC Name

2-chlorosulfonylpentanoic acid

InChI

InChI=1S/C5H9ClO4S/c1-2-3-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H,7,8)

InChI Key

GOKBRRCWWRNQSO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)S(=O)(=O)Cl

Origin of Product

United States

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